2-(Boc-amino)-2-(2-methylphenyl)ethanamine
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Overview
Description
Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl N-(2-bromoethyl)carbamate as a starting material, which undergoes nucleophilic substitution with 2-methylphenylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbamate group can produce the corresponding amine .
Scientific Research Applications
Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the phenyl ring.
Tert-butyl N-(2-aminophenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate is unique due to the presence of both the tert-butyl and 2-methylphenyl groups, which confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-5-6-8-11(10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) |
InChI Key |
XNCZHQOPTKYVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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